molecular formula C17H20FNO B4939697 N-(1-adamantyl)-4-fluorobenzamide

N-(1-adamantyl)-4-fluorobenzamide

Cat. No.: B4939697
M. Wt: 273.34 g/mol
InChI Key: YHHVYTFJKJJFGH-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-4-fluorobenzamide is a high-value chemical scaffold designed for pharmaceutical and biological research. This compound belongs to a class of N-substituted benzamides known for their significant bioactivity, particularly as modulators of voltage-gated sodium channels . This mechanism is a key target for investigating novel therapeutic agents for a range of conditions, including neuropathic pain, multiple sclerosis, and arrhythmias . The structural core of this reagent, which integrates an adamantane moiety with a 4-fluorobenzamide group, is also being explored in virology. Related adamantane-based benzamide hybrids have demonstrated significant anti-dengue virus activity against serotype 2 (DENV-2) in vitro, making them promising leads for antiviral development . Researchers can utilize this compound as a key intermediate or precursor in medicinal chemistry programs aimed at developing new central nervous system (CNS) agents or antiviral drugs. Its rigid adamantane group contributes to enhanced lipid solubility and can influence pharmacokinetic properties. This compound is supplied for research purposes exclusively. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

N-(1-adamantyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHVYTFJKJJFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-4-fluorobenzamide typically involves the reaction of 1-adamantylamine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 1-adamantylamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 4-fluorobenzoyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-adamantyl)-4-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and lipophilicity.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The fluorobenzamide structure allows for specific interactions with target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key structural analogs and their properties are summarized below:

Table 1: Structural Analogs of N-(1-Adamantyl)-4-Fluorobenzamide
Compound Name Core Structure Key Substituents Bioactivity (IC₅₀/EC₅₀) References
N-(1-Adamantyl)carbothioamide Adamantyl + thiourea Variable cyclic amines Antimicrobial, hypoglycemic
N-(Phenylcarbamothioyl)-4-fluorobenzamide 4-Fluorobenzamide + thiourea Phenyl, 4-Fluorophenyl Anticancer (MCF-7: 0.31 mM)
Ztz240 (N-(6-chloro-pyridin-3-yl)-4-fluorobenzamide) 4-Fluorobenzamide + pyridinyl 6-Chloro-pyridinyl Potassium channel modulation
N-(2-Chlorophenylcarbamothioyl)-4-fluorobenzamide 4-Fluorobenzamide + thiourea 2-Chlorophenyl Crystal structure analysis
N-(Arylsulfonyl)-4-fluorobenzamide 4-Fluorobenzamide + sulfonyl 2-Methylphenyl, 2/4-Chlorophenyl Intermolecular interaction studies
Key Observations:
  • Adamantyl vs. Aromatic Substituents : Adamantyl derivatives (e.g., N-(1-adamantyl)carbothioamide) exhibit enhanced metabolic stability compared to phenyl-substituted analogs due to adamantane’s resistance to oxidation . However, bulky adamantyl groups may reduce solubility, necessitating formulation optimization.
  • Thiourea vs. Benzamide Linkers : Thiourea-containing analogs (e.g., N-(phenylcarbamothioyl)-4-fluorobenzamide) show potent anticancer activity (IC₅₀: 0.27–0.31 mM) via EGFR inhibition , whereas benzamide derivatives like Ztz240 target ion channels .
  • Halogen Effects : Fluorine at the 4-position enhances electronic interactions in binding pockets, while chlorine/bromine in ortho/meta positions (e.g., N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide) influence crystal packing via halogen bonding .

Physicochemical and Electrochemical Properties

Table 2: Physicochemical Comparison
Compound Name LogP (Predicted) Solubility Electrochemical Behavior References
N-(1-Adamantyl)carbothioamide 3.8–4.2 Low (DMSO) Not reported
N-(Phenylcarbamothioyl)-4-fluorobenzamide 2.9 Moderate (DMF) Irreversible oxidation at +1.38 V
N-(Arylsulfonyl)-4-fluorobenzamide 2.1–2.5 Low (EtOH) Hydrogen-bonded 1D/2D architectures
  • Lipophilicity : Adamantyl derivatives generally exhibit higher LogP values than aryl-substituted analogs, correlating with increased membrane permeability but reduced aqueous solubility.

Q & A

What are the recommended synthetic strategies for N-(1-adamantyl)-4-fluorobenzamide, and how can reaction yields be optimized?

Answer:
Synthesis typically involves coupling activated 4-fluorobenzoic acid derivatives (e.g., acid chlorides or mixed anhydrides) with 1-adamantylamine. Key steps:

  • Activation : Use coupling agents like EDCl/HOBt or DCC to facilitate amide bond formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of the adamantyl group.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Validate purity via HPLC and confirm structure using 1H/13C^1 \text{H}/^{13}\text{C} NMR and FT-IR (amide C=O stretch ~1650 cm1^{-1}) .

How should researchers approach structural elucidation when crystallographic data for this compound is ambiguous?

Answer:

  • Refinement Tools : Use SHELXL for disordered adamantyl group modeling, applying geometric restraints for rigidity (C-C bond lengths ~1.54 Å, angles ~109.5°).
  • High-Resolution Data : Collect X-ray data at ≤1.0 Å resolution to resolve electron density ambiguities.
  • Computational Validation : Compare experimental data with DFT-optimized structures (software: Gaussian or ORCA) to validate bond angles and torsional conformations .

What in vitro assays are suitable for evaluating the neurotrophic potential of this compound?

Answer:

  • Neurite Outgrowth Assays : Use primary rat retinal ganglion cells or SH-SY5Y neuroblastoma cells. Quantify neurite length via βIII-tubulin staining and automated imaging (ImageJ).
  • Dose-Response : Test concentrations (0.1–100 µM) with positive controls (e.g., BDNF or NGF).
  • Contradiction Resolution : If results vary, validate via orthogonal assays (e.g., microfluidic chambers for axon guidance) and check compound stability in cell media .

How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

Answer:

  • Analog Synthesis : Modify the adamantyl group (e.g., hydroxylation) or benzamide’s fluorine position via parallel synthesis.
  • Screening : Test analogs in kinase panels (e.g., TrkA, TrkB) and cytotoxicity assays (MTT/PI staining).
  • Computational Docking : Use AutoDock Vina to predict binding to neurotrophic receptors (e.g., σ1R). Resolve discrepancies between docking scores and IC50_{50} via molecular dynamics (e.g., GROMACS) .

What methodologies resolve contradictions in reported biological activities of adamantyl-containing benzamides?

Answer:

  • Purity Verification : Re-analyze compounds via LC-MS to rule out degradation (e.g., adamantyl oxidation).
  • Assay Standardization : Use consistent cell lines (e.g., PC12 for neurogenesis) and control for batch-to-batch variability.
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, focusing on shared endpoints (e.g., EC50_{50} in neurite outgrowth) .

How should stability studies be conducted for this compound under physiological conditions?

Answer:

  • Accelerated Testing : Incubate at 40°C/75% RH for 6 months, sampling monthly for UPLC-MS analysis.
  • Forced Degradation : Expose to 0.1 M HCl/NaOH (hydrolysis) or H2 _2O2_2 (oxidation) at 60°C for 24 hours.
  • Solid-State Analysis : Monitor polymorphic transitions via PXRD and DSC (melting point ~200–220°C) .

What advanced techniques characterize the lipophilicity and bioavailability of this compound?

Answer:

  • LogP Measurement : Use shake-flask method (octanol/water partitioning) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Permeability Assays : Perform Caco-2 cell monolayer studies (apparent permeability, Papp_{\text{app}}) with LC-MS quantification.
  • In Vivo PK : Administer to rodents (IV/PO) and analyze plasma via LC-MS/MS. Adamantyl’s logP (~4.5) may correlate with prolonged half-life .

How can crystallographic data inform formulation strategies for this compound?

Answer:

  • Polymorph Screening : Use solvent-drop grinding (THF, methanol) to identify stable forms.
  • Co-Crystallization : Test with co-formers (e.g., succinic acid) to enhance solubility.
  • Dissolution Testing : Compare bioavailability of polymorphs in simulated gastric fluid (pH 1.2–6.8) .

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